REACTION_CXSMILES
|
OCC1C=C(C=C(OC)C=1)C(NC1CCNCC1)=O.C[O:21][C:22](=[O:33])[C:23]1[CH:28]=[C:27]([O:29][CH3:30])[CH:26]=[C:25]([CH2:31][OH:32])[CH:24]=1.[Li+].[OH-]>C1COCC1.CO>[OH:32][CH2:31][C:25]1[CH:24]=[C:23]([CH:28]=[C:27]([O:29][CH3:30])[CH:26]=1)[C:22]([OH:33])=[O:21] |f:2.3,4.5|
|
Name
|
3-hydroxymethyl-5-methoxy-N-piperidin-4-yl-benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C(=O)NC2CCNCC2)C=C(C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)OC)CO)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
THF MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C(=O)O)C=C(C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |